molecular formula C7H16ClNO B6241770 (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis CAS No. 2680529-07-9

(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis

Cat. No. B6241770
CAS RN: 2680529-07-9
M. Wt: 165.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis (DMCBH) is a cyclic compound belonging to the class of chemicals known as cyclobutanes. It is a white crystalline solid with a melting point of 135-139°C. DMCBH has been studied for its potential applications in various fields, including organic synthesis, catalysis, and drug development.

Scientific Research Applications

(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis has been used in various scientific research applications, such as organic synthesis, catalysis, and drug development. In organic synthesis, (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis has been used as a reagent in the synthesis of various functionalized cyclobutanes. In catalysis, (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis has been used as a Lewis acid catalyst in the synthesis of various organic compounds. In drug development, (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis has been used as a chiral auxiliary in the asymmetric synthesis of various drugs.

Mechanism of Action

The mechanism of action of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of covalent bonds between molecules. This can lead to the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis have not been extensively studied. However, it is believed that the compound may have antifungal and antiviral properties. Additionally, (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis in laboratory experiments include its low cost and ease of use. Additionally, the compound is stable and can be stored for long periods of time. The main limitation of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis is that it is not soluble in water, which can make it difficult to work with in some laboratory experiments.

Future Directions

The potential future applications of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis include its use as an organic synthesis reagent, a catalyst, and a drug development chiral auxiliary. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Other potential future directions include the development of new synthetic methods and the exploration of other potential applications of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis.

Synthesis Methods

The synthesis of (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis involves the reaction of dimethylaminomethylcyclobutane (DMACB) with hydrochloric acid. This reaction is known as the Hofmann rearrangement and yields (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis as the major product. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at a temperature of 0-10°C. The reaction is typically complete within 2-4 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis involves the reaction of cyclobutanone with dimethylamine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Cyclobutanone", "Dimethylamine", "Hydrogen chloride gas", "Sodium borohydride", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclobutanone is reacted with dimethylamine in methanol to form the imine intermediate.", "The imine intermediate is reduced using sodium borohydride in methanol to form the desired product.", "The product is then treated with hydrochloric acid gas in diethyl ether to form the hydrochloride salt of the product." ] }

CAS RN

2680529-07-9

Product Name

(1s,3s)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride, cis

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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